molecular formula C13H18N4 B8584205 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine CAS No. 690265-60-2

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine

Cat. No. B8584205
M. Wt: 230.31 g/mol
InChI Key: SXVGYLUSQYUCDR-UHFFFAOYSA-N
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Patent
US07071182B2

Procedure details

A mixture of 5-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole (3.00 g, 11.5 mmol), iron powder (6.50 g, 116 mmol), and ammonium chloride (310 mg, 5.85 mmol) in a 4:1 mixture of ethanol/H2O was heated to reflux for 3 hours, cooled to room temperature and concentrated under reduced pressure. The residue was taken up and stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes, filtered through a plug of silica gel which was rinsed with triethylamine/ethyl acetate (1/4). The filtrate was concentrated under reduced pressure to provide the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62 (m, 4H), 2.44 (m, 4H), 2.81 (t, 2H, J=6.78), 4.36 (t, 2H, J=6.78), 4.77 (s, 2H), 6.72 (m, 1H), 6.79 (m, 1H), 7.35 (m, 1H), 7.68 (s, 1H); MS (DCI/NH3) m/z 231 [M+H]+.
Name
5-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
catalyst
Reaction Step One
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[N:8]=[CH:7]2)([O-])=O.[Cl-].[NH4+]>[Fe].C(O)C.O>[N:15]1([CH2:14][CH2:13][N:9]2[C:10]3[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=3)[CH:7]=[N:8]2)[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:1.2,4.5|

Inputs

Step One
Name
5-Nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CCN1CCCC1
Name
Quantity
310 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
ethanol H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred in triethylamine/ethyl acetate (1/4, 30 mL) for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel which
WASH
Type
WASH
Details
was rinsed with triethylamine/ethyl acetate (1/4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1(CCCC1)CCN1N=CC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.